![molecular formula C11H23NO4 B6340193 Methyl 3-[(2,2-diethoxyethyl)amino]butanoate CAS No. 1221342-95-5](/img/structure/B6340193.png)
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(2,2-diethoxyethyl)amino]butanoate” is a chemical compound with the molecular formula C11H23NO4 . It is also known as "Butanoic acid, 3-[(2,2-diethoxyethyl)amino]-, methyl ester" . The molecular weight of this compound is 233.3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoic acid backbone with a methyl ester group and a 2,2-diethoxyethylamino group attached . The exact 3D structure would require more detailed analysis or experimental data.Aplicaciones Científicas De Investigación
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate has a wide range of applications in scientific research. It is used as a reagent in various biochemical and pharmacological experiments. It is also used as a catalyst in organic synthesis reactions. In addition, it is used in the synthesis of various pharmaceuticals and other compounds. Furthermore, it is used as a solvent in various laboratory experiments.
Mecanismo De Acción
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate is an organic compound with a wide range of applications in scientific research. It acts as a reagent, catalyst, or solvent in various laboratory experiments. It is also used as a catalyst in organic synthesis reactions. Furthermore, it is used as a solvent in various laboratory experiments.
Biochemical and Physiological Effects
This compound is an organic compound with a wide range of applications in scientific research. It acts as a reagent, catalyst, or solvent in various laboratory experiments. It is also used as a catalyst in organic synthesis reactions. Furthermore, it is used as a solvent in various laboratory experiments. In addition, it can also be used as a biochemical tool to study the biochemical and physiological effects of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate has several advantages for lab experiments. It is a versatile compound that can be used as a reagent, catalyst, or solvent in various laboratory experiments. It is also relatively inexpensive and easy to obtain. Furthermore, it is a colorless, water-soluble liquid with a faint odor, making it easy to work with. However, it is also highly flammable and should be handled with caution.
Direcciones Futuras
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate has a wide range of applications in scientific research, and there are several potential future directions for its use. It could be used in the synthesis of novel compounds or as a tool to study the biochemical and physiological effects of various compounds. It could also be used as a reagent or catalyst in organic synthesis reactions. Additionally, it could be used as a solvent in various laboratory experiments. Finally, it could be used as a tool to study the effects of various environmental pollutants on biological systems.
Métodos De Síntesis
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate is synthesized via a two-step process. The first step involves the conversion of ethyl 2-amino-2-methyl-1-butanoate to this compound via a Fischer esterification reaction. The second step involves the reduction of this compound with sodium borohydride. The resulting product is a colorless, water-soluble liquid with a faint odor.
Propiedades
IUPAC Name |
methyl 3-(2,2-diethoxyethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-5-15-11(16-6-2)8-12-9(3)7-10(13)14-4/h9,11-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHNALRXLCTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(C)CC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

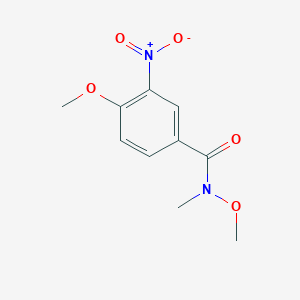

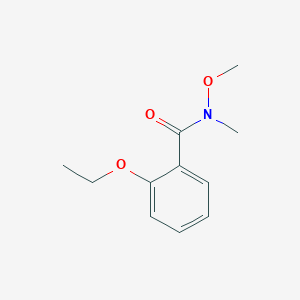
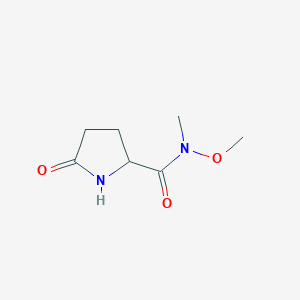
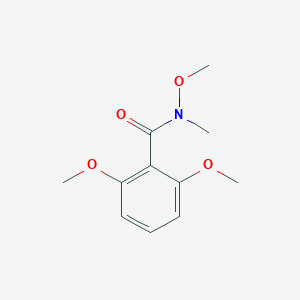
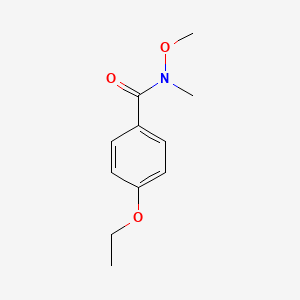
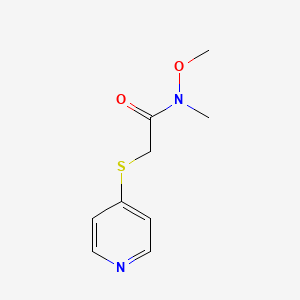
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
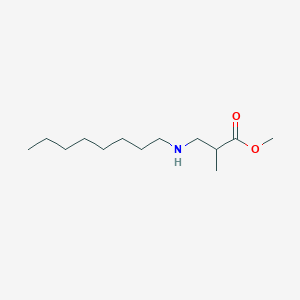
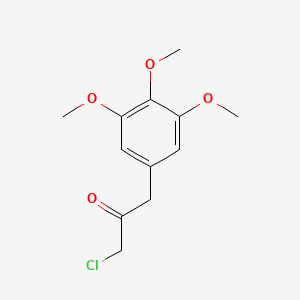
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)